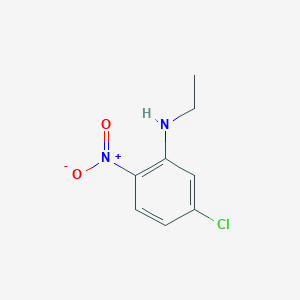

5-chloro-N-ethyl-2-nitroaniline

Vue d'ensemble

Description

5-chloro-N-ethyl-2-nitroaniline is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

5-Chloro-N-ethyl-2-nitroaniline is a synthetic intermediate It’s known to be used in the synthesis of benzamide derivatives, which are known to act as histone deacetylase inhibitors .

Mode of Action

It’s known that nitroanilines, in general, are reactive due to the presence of strong electron-withdrawing groups . This makes them suitable for various chemical reactions, particularly in the synthesis of other compounds .

Biochemical Pathways

The compound is used in the synthesis of benzamide derivatives, which are known to inhibit histone deacetylases . Histone deacetylases are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. Their inhibition can lead to a more relaxed chromatin structure, thereby increasing gene expression.

Result of Action

As a synthetic intermediate, its primary role is likely in the synthesis of other compounds, such as benzamide derivatives . These derivatives are known to act as histone deacetylase inhibitors, which can affect gene expression and have implications in various biological processes and disease states.

Action Environment

The action of this compound, like many other compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or enzymes. It’s also worth noting that this compound is sensitive to light and heat, which can affect its stability and reactivity .

Analyse Biochimique

Biochemical Properties

5-chloro-N-ethyl-2-nitroaniline plays a significant role in biochemical reactions due to its strong electron-withdrawing groups. These groups make it highly reactive, allowing it to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of sorafenib analogues, which exhibit cytotoxic activity against cancer cell lines such as HeLa and MCF-7 . The interactions between this compound and these biomolecules are primarily based on its ability to participate in electron transfer reactions, which can lead to the formation of reactive intermediates that can inhibit or activate specific enzymes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the cytotoxic activity of sorafenib analogues synthesized using this compound has been demonstrated in HeLa and MCF-7 cancer cell lines . These effects are likely due to the compound’s ability to interfere with key signaling pathways that regulate cell growth and survival, leading to apoptosis or programmed cell death.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors that influence its effects over time. The compound is sensitive to light and heat, which can lead to its degradation and changes in its properties . In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with prolonged exposure leading to significant changes in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the inhibition of tumor growth. At high doses, it can cause toxic or adverse effects, including damage to internal organs and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those that involve electron transfer reactions. The compound interacts with enzymes such as flavin-dependent monooxygenases, which catalyze the removal of the nitro group and the production of intermediate metabolites . These metabolic pathways can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The compound’s strong electron-withdrawing groups also play a role in its transport, as they can interact with various cellular components to facilitate its movement within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to the mitochondria, where it can exert its effects on cellular metabolism and energy production . The localization of this compound within specific subcellular compartments can also affect its activity and function, leading to targeted biological effects.

Activité Biologique

5-Chloro-N-ethyl-2-nitroaniline is a chemical compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical field. This article delves into its properties, synthesis, biological effects, and safety considerations, supported by recent research findings.

This compound is characterized by its yellow crystalline solid form and moderate solubility in organic solvents like ethyl acetate and dichloromethane. However, it is relatively insoluble in water, which affects its bioavailability and interaction with biological systems .

Synthesis and Derivatives

The compound serves as a crucial building block in the synthesis of various pharmaceutical agents, including sorafenib analogues, which are being investigated for their anticancer properties. The synthetic pathway typically involves protecting the amino group of p-aminophenol, followed by O-arylation with this compound. Subsequent steps include the reduction of the nitro group and cyclization, leading to compounds that exhibit cytotoxic activity against cancer cell lines such as HeLa and MCF-7 .

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of sorafenib analogues synthesized from this compound. These compounds demonstrated significant activity against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Sorafenib analogue 1 | HeLa | 16 |

| Sorafenib analogue 2 | MCF-7 | 25 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that these derivatives may hold promise as effective anticancer agents .

The biological activity of this compound may be attributed to its ability to form reactive intermediates through oxidation reactions. These intermediates can interact with cellular components, potentially leading to apoptosis in cancer cells. Additionally, ongoing research is exploring its interactions with various enzymes and proteins to elucidate its therapeutic potential further.

Safety and Toxicity

Despite its promising biological activities, this compound poses significant safety risks. It is classified as highly toxic to humans and the environment, with potential adverse effects on internal organs and aquatic life. Safety precautions are essential when handling this compound to mitigate exposure risks .

Case Studies

A notable case study involved evaluating the mutagenicity of this compound alongside other nitroanilines. The study indicated that compounds with similar structures often exhibited varying degrees of mutagenicity, emphasizing the need for careful assessment in drug development processes .

Propriétés

IUPAC Name |

5-chloro-N-ethyl-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-10-7-5-6(9)3-4-8(7)11(12)13/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFQYYIBSAMINA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.